1-(2-Hydroxyethyl)piperidine-4-carboxylic acid

Descripción general

Descripción

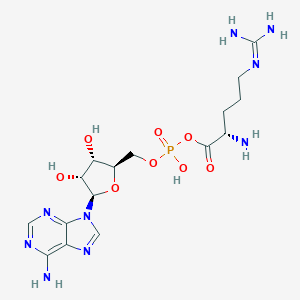

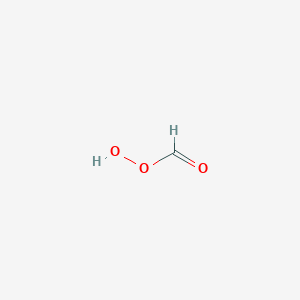

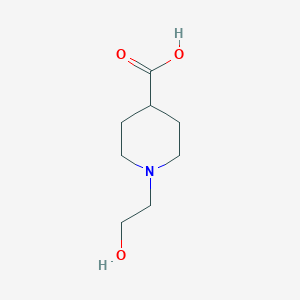

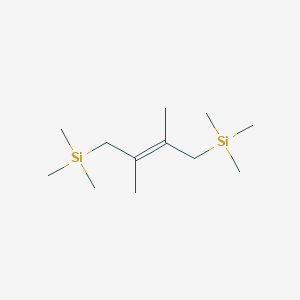

The compound 1-(2-Hydroxyethyl)piperidine-4-carboxylic acid is a derivative of piperidine with a carboxylic acid functional group at the fourth position and a hydroxyethyl group at the nitrogen atom. This structure is closely related to various piperidine carboxylic acids that have been studied for their molecular and crystal structures, as well as their potential applications in chemistry and biochemistry.

Synthesis Analysis

The synthesis of related piperidine carboxylic acid derivatives has been reported through various methods. For instance, a one-pot three-component reaction involving salicylaldehyde, diethyl malonate, and piperidine has been used to synthesize (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl)acrylate, which shares a similar piperidine carboxylic acid core structure . Additionally, the synthesis of 4-hydroxypiperidine-3-carboxylic acid from the reduction of the corresponding piperidone using baker's yeast has been described, showcasing the versatility of methods available for synthesizing piperidine carboxylic acid derivatives . Furthermore, the novel amino acid 6-(hydroxymethyl)-2-piperidinecarboxylic acid and its ethyl ester have been synthesized, highlighting the potential for creating a variety of substituted piperidine carboxylic acids .

Molecular Structure Analysis

The molecular structure of piperidine carboxylic acids has been extensively studied using techniques such as single-crystal X-ray diffraction. For example, 4-piperidinecarboxylic acid hydrochloride has been characterized to adopt a chair conformation with the carboxyl group in the equatorial position . Similarly, the zwitterionic form of 4-piperidinecarboxylic acid monohydrate has been reported to crystallize with the piperidine ring in a chair conformation and the alpha-carboxylate group equatorially oriented . These studies provide insight into the conformational preferences of the piperidine ring and the positioning of substituents, which are crucial for understanding the chemical behavior of these compounds.

Chemical Reactions Analysis

Piperidine carboxylic acids can participate in a variety of chemical reactions, including those that form hydrogen bonds and C-H...π interactions. For instance, (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl)acrylate forms H-bonded dimers in the crystal lattice, stabilized by these interactions . The ability to form hydrogen bonds is also evident in the zwitterionic 4-piperidinecarboxylic acid monohydrate, where a three-dimensional assembly of hydrogen bonds is constructed involving water molecules . These interactions are significant as they can influence the solubility, stability, and reactivity of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine carboxylic acids are influenced by their molecular structure. The crystal and molecular structure analysis of 4-piperidinecarboxylic acid hydrochloride reveals orthorhombic crystals with specific lattice parameters, and the presence of hydrogen bonding in the crystal structure . The FTIR spectrum and computational calculations support the X-ray structure, providing a comprehensive understanding of the vibrational modes and electronic structure of the compound . These properties are essential for predicting the behavior of piperidine carboxylic acids in different environments and for their potential applications in pharmaceuticals and materials science.

Aplicaciones Científicas De Investigación

-

Pharmaceutical Industry

- Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

- Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

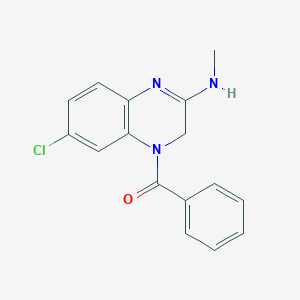

- A series of 2-amino-4-(1-piperidine) pyridine derivatives were designed as the clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitor .

-

Solvothermal Reaction for Nitrogen-Doped Graphenic Foam Synthesis

- The solvothermal reaction between metallic sodium and 1-(2-Hydroxyethyl)piperidine (HEP) is the first step towards nitrogen-doped graphenic foam synthesis .

- This process is carried out under different conditions of temperature and pressure and with different amounts of sodium .

- The reaction yields suggest that the primary compound from the reaction of HEP with sodium is a large sp2 carbon-based network entrapping numerous sodium-based molecules as well as a volatile liquid phase .

-

Adsorbent for Greenhouse Gas Control

-

Anticancer Applications

- Piperidine and its derivatives have shown potential against various types of cancers such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer .

- They regulate several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB etc .

- Both piperine and piperidine lead to inhibition of cell migration and help in cell cycle arrest to inhibit survivability of cancer cells .

-

Investigations of Skin Permeation of Flurbiprofen

-

Catalyst for Enantioselective Synthesis

-

Amine Quencher in Synthesis of Photoacid Generators

-

Insect Repellent

- Icaridin, also known as picaridin, is an insect repellent which can be used directly on skin or clothing .

- It has broad efficacy against various arthropods such as mosquitos, ticks, gnats, flies and fleas, and is almost colorless and odorless .

- A study performed in 2010 showed that picaridin spray and cream at the 20% concentration provided 12 hours of protection against ticks .

-

Synthesis of Pim-1 Inhibitors

-

Synthesis of Selective GPR119 Agonists for Type II Diabetes

Propiedades

IUPAC Name |

1-(2-hydroxyethyl)piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c10-6-5-9-3-1-7(2-4-9)8(11)12/h7,10H,1-6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZJPEZQINGNPQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30168147 | |

| Record name | 1-(2-Hydroxyethyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30168147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Hydroxyethyl)piperidine-4-carboxylic acid | |

CAS RN |

16665-18-2 | |

| Record name | 1-(2-Hydroxyethyl)-4-piperidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16665-18-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Hydroxyethyl)piperidine-4-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016665182 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Hydroxyethyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30168147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-hydroxyethyl)piperidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.993 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{(E)-[(1-phenylethyl)imino]methyl}phenol](/img/structure/B91490.png)